molecular formula C9H9F2NO B2656501 2,3-difluoro-N,N-dimethylbenzamide CAS No. 1250280-48-8

2,3-difluoro-N,N-dimethylbenzamide

Cat. No.: B2656501
CAS No.: 1250280-48-8
M. Wt: 185.174
InChI Key: OKKUWTBMQNBGKH-UHFFFAOYSA-N
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Description

2,3-Difluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a dimethylamide group. It is commonly used in various chemical research and industrial applications due to its unique properties.

Scientific Research Applications

2,3-Difluoro-N,N-dimethylbenzamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoro-N,N-dimethylbenzamide typically involves the reaction of 2,3-difluorobenzoyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted benzamides with various functional groups.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include amines.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target protein .

Comparison with Similar Compounds

  • 2,4-Difluoro-N,N-dimethylbenzamide
  • 2,3-Dichloro-N,N-dimethylbenzamide
  • 2,3-Difluoro-N-methylbenzamide

Comparison: 2,3-Difluoro-N,N-dimethylbenzamide is unique due to the presence of two fluorine atoms at the 2 and 3 positions on the benzene ring. This structural feature imparts distinct chemical and physical properties, such as increased electronegativity and stability, compared to similar compounds. The fluorine atoms also enhance the compound’s reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,3-difluoro-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKUWTBMQNBGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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